Sulfabenzamide Sulfabenzamide Sulfabenzamide is a sulfonamide containing a benzamido substituent on nitrogen. An antibacterial/antimicrobial, it is often used in conjunction with sulfathiazole and sulfacetamide as a topical, intravaginal antibacterial preparation. It has a role as an antibacterial drug and an antimicrobial drug. It is a sulfonamide, a member of benzenes and a sulfonamide antibiotic.
Sulfabenzamide is an antimicrobial agent often used in conjunction with sulfathiazole and sulfacetamide as a topical intravaginal antibacterial preparation.
Sulfabenzamide is a sulfonamide antibacterial agent used alone or with sulfathiazole and sulfacetamide as a topical, intravaginal antibacterial preparation.
Brand Name: Vulcanchem
CAS No.: 127-71-9
VCID: VC20740536
InChI: InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
SMILES:
Molecular Formula: C13H12N2O3S
Molecular Weight: 276.31 g/mol

Sulfabenzamide

CAS No.: 127-71-9

Cat. No.: VC20740536

Molecular Formula: C13H12N2O3S

Molecular Weight: 276.31 g/mol

* For research use only. Not for human or veterinary use.

Sulfabenzamide - 127-71-9

CAS No. 127-71-9
Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
IUPAC Name N-(4-aminophenyl)sulfonylbenzamide
Standard InChI InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
Standard InChI Key PBCZLFBEBARBBI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
Melting Point 181.5 °C

Chemical Identity and Structure

Sulfabenzamide (N-[(4-Aminophenyl)sulfonyl]benzamide) is a sulfonamide antibacterial agent characterized by a benzamido substituent on the nitrogen atom. It belongs to the broader class of sulfonamide antibiotics, which have been historically significant in treating bacterial infections .

Basic Identification

Sulfabenzamide is identified by the following characteristics:

  • Chemical name: N-[(4-Aminophenyl)sulfonyl]benzamide

  • Common synonyms: N-sulfanilylbenzamide, N-Benzoylsulfanilamide, sulfabenzoylamide

  • CAS Registry Number: 127-71-9

  • Molecular Formula: C₁₃H₁₂N₂O₃S

  • Molecular Weight: 276.31 g/mol

Structural Composition

The percent composition of Sulfabenzamide reveals its elemental distribution:

  • Carbon (C): 56.51%

  • Hydrogen (H): 4.38%

  • Nitrogen (N): 10.14%

  • Oxygen (O): 17.37%

  • Sulfur (S): 11.60%

The chemical structure features a sulfonamide group connecting an amino-substituted benzene ring with a benzamide group. The coordination of this compound to metals occurs through the nitrogen and oxygen atoms of the sulfonamide group, as confirmed by spectroscopic analysis .

Physical Properties

Sulfabenzamide possesses specific physical characteristics that influence its pharmaceutical applications and formulation considerations.

Appearance and Form

The compound appears as a white to almost white powder that can form long, hexagonal prisms when crystallized from 60% alcohol .

Physical Constants

The following table summarizes the key physical properties of Sulfabenzamide:

PropertyValueSource
Melting point180-184°C (more specifically 181.2-182.3°C)
pKa (at 25°C)4.57
Density1.3261 (rough estimate)
Refractive index1.6360 (estimate)
Water solubility0.3 g/L (at 20°C)
Solubility in 95% ethanol1 g in 33 mL
Solubility in acetone1 g in 9 mL
Solubility in water at 30°C1 g in 3225 mL
Solubility in 1N NaOH or KOH~16 g/100 mL

Pharmaceutical Applications

Sulfabenzamide has been utilized in various pharmaceutical formulations, primarily as an antibacterial agent in topical preparations.

Therapeutic Uses

The primary therapeutic application of Sulfabenzamide has been as an antimicrobial agent for treating specific infections:

  • Used as an ingredient in topical and vaginal preparations to treat certain infections

  • Often employed in conjunction with sulfathiazole and sulfacetamide as a topical intravaginal antibacterial preparation

  • Categorized as both an antibacterial and antimicrobial drug

Regulatory Status

Despite its historical use, Sulfabenzamide has faced regulatory changes:

  • It has been discontinued by the FDA

  • It remains listed in various chemical and pharmaceutical databases, suggesting continued research interest despite its discontinued status in the United States

Synthesis and Chemical Properties

The synthesis of Sulfabenzamide follows specific chemical pathways and demonstrates distinct chemical behaviors.

Synthesis Methods

Recent Research Findings

Recent scientific investigations have expanded our understanding of Sulfabenzamide's potential applications beyond its traditional use as an antibacterial agent.

Metal Complex Formation

Research has demonstrated that Sulfabenzamide can form complexes with various metals:

  • The synthesis and spectroscopic characterization of metal complexes using Sulfabenzamide as a ligand have been reported

  • Spectroscopic methods including ¹H NMR, UV-Vis, FTIR, and XRD have confirmed the coordination of Sulfabenzamide to metals through the nitrogen and oxygen atoms of the sulfonamide group

Antimicrobial Activity of Metal Complexes

The metal complexes of Sulfabenzamide have shown promising antimicrobial properties:

  • Sulfabenzamide metal complexes demonstrated activity against both Gram-positive and Gram-negative bacterial strains

  • These complexes exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1.000 to 2.000 g/mL

  • In comparison, related sulfamethoxazole complexes showed MIC values from 0.125 to 2.000 g/mL, with the Zn(II) sulfamethoxazole complex displaying enhanced activity compared to the free ligand drug

This research suggests potential new applications for Sulfabenzamide in the development of novel antimicrobial compounds through metal complexation.

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